TMX-2138

CDK1 Cyclin B Mitosis

TMX-2138 is a heterobifunctional CDKs PROTAC degrader, with a molecular weight of 956.79 g/mol and CAS No. 2488892-07-3.

Molecular Formula C40H43BrFN9O11S
Molecular Weight 956.8 g/mol
Cat. No. B15542604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTMX-2138
Molecular FormulaC40H43BrFN9O11S
Molecular Weight956.8 g/mol
Structural Identifiers
InChIInChI=1S/C40H43BrFN9O11S/c41-27-23-45-40(50-36(27)48-30-6-2-4-28(42)34(30)35(43)53)47-24-7-9-25(10-8-24)63(57,58)46-14-16-60-18-20-62-22-21-61-19-17-59-15-13-44-29-5-1-3-26-33(29)39(56)51(38(26)55)31-11-12-32(52)49-37(31)54/h1-10,23,31,44,46H,11-22H2,(H2,43,53)(H,49,52,54)(H2,45,47,48,50)
InChIKeyFCFITSHNFYGDJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

TMX-2138: A Broad-Spectrum CDK PROTAC Degrader for Ovarian Cancer and Cell Cycle Research


TMX-2138 is a heterobifunctional CDKs PROTAC degrader, with a molecular weight of 956.79 g/mol and CAS No. 2488892-07-3. It was developed as a structural analog in a series of CDK2/5-targeting PROTACs, utilizing a cereblon (CRBN) E3 ligase ligand and a PEG linker [1]. TMX-2138 promotes the ubiquitination and subsequent proteasomal degradation of multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK5, CDK7, and CDK9 [2]. Its primary application is as a research tool for investigating CDK function and as a potential therapeutic candidate for ovarian cancer, particularly in the context of CCNE1 amplification .

Why Generic CDK Inhibitors or Degraders Cannot Substitute for TMX-2138


Direct substitution of TMX-2138 with other CDK-targeting agents, including its closest analogs like TMX-2172 and TMX-2174, is not scientifically valid due to significant variations in their kinase selectivity profiles and degradation mechanisms. Even within the same compound series, subtle structural modifications to the linker or recruiting ligand dramatically alter the degradation selectivity and off-target inhibition [1]. For instance, while TMX-2172 is optimized for selective CDK2/5 degradation, TMX-2138 exhibits a broader inhibition profile against CDK1, CDK2, CDK5, and CDK9 [2]. Furthermore, the choice of the CRBN ligand versus other E3 ligase recruiters (e.g., VHL) dictates the tissue-specific degradation efficiency and resistance mechanisms [3]. Therefore, assuming functional interchangeability between these compounds can lead to erroneous conclusions in cellular assays and in vivo studies, making specific procurement essential for experimental reproducibility.

Quantitative Differentiation of TMX-2138: Comparative IC50 and Selectivity Data vs. Closest Analogs


Superior CDK1/Cyclin B Inhibition: TMX-2138 vs. TMX-2172

TMX-2138 demonstrates significantly more potent inhibition of CDK1/cyclin B (IC50 = 8.7 nM) compared to its analog TMX-2172 (IC50 = 20.3 nM) [1]. This represents a 2.3-fold increase in potency against a kinase whose inhibition is often associated with toxicity. For research focused on CDK1-dependent mechanisms, TMX-2138 offers a more effective tool for achieving robust target engagement at lower concentrations than TMX-2172.

CDK1 Cyclin B Mitosis Cancer Cell Cycle

Broader Kinase Inhibition Spectrum: TMX-2138 vs. TMX-2172

While TMX-2172 was optimized for selectivity against transcriptional CDKs (e.g., CDK9 IC50 > 2,600 nM), TMX-2138 retains potent activity against CDK9/cyclin T1 (IC50 = 25.7 nM) [1]. This is a quantitative difference of over 100-fold. This indicates that TMX-2138 functions as a dual cell-cycle and transcriptional CDK degrader, whereas TMX-2172 is a more selective cell-cycle CDK degrader. This distinction is critical for selecting the appropriate tool for mechanistic studies.

CDK9 Transcriptional Regulation Broad-Spectrum Degrader

Reduced Off-Target CDK4/6 Inhibition: TMX-2138 vs. TMX-3013 (Parental Inhibitor)

Incorporation of the PEG linker and CRBN ligand to create TMX-2138 from its parental CDK4/6 inhibitor (TMX-3013) resulted in a marked reduction in CDK4/6 inhibition. TMX-3013 inhibits CDK4 and CDK6 with IC50s of 24.5 nM and 15.6 nM, respectively. TMX-2138 shows significantly reduced potency against these kinases, with IC50 values of 901.0 nM and 465.0 nM [1]. This represents a 37-fold and 30-fold reduction in potency, respectively, which is a desirable trait for minimizing toxicity associated with CDK4/6 inhibition.

CDK4 CDK6 PROTAC Optimization Selectivity

Comparable CDK2/CDK5 Inhibition Profile Across the PROTAC Series

Despite differences in overall selectivity, TMX-2138 maintains potent, single-digit nanomolar inhibition of its primary targets, CDK2 (IC50 = 10.9 nM) and CDK5 (IC50 = 7.0 nM). This potency is comparable to the optimized dual degrader TMX-2172 (CDK2 IC50 = 6.5 nM; CDK5 IC50 = 6.8 nM) [1]. This confirms that while the selectivity profile diverges at other kinases, the core target engagement for CDK2/5 remains robust and is not compromised by the structural modifications that yield the broader activity of TMX-2138.

CDK2 CDK5 PROTAC Target Engagement

Optimal Research Applications for TMX-2138 Based on its Unique CDK Degradation Profile


Investigating the Functional Interplay Between Cell-Cycle and Transcriptional CDKs in Cancer

TMX-2138's unique ability to potently inhibit CDK1, CDK2, CDK5, and CDK9 (IC50s < 30 nM) [1] makes it an ideal probe for dissecting the coordinated roles of these kinases in cancer cell proliferation and survival. Unlike the more selective TMX-2172, which spares CDK1 and CDK9 [2], TMX-2138 can be used to simultaneously disrupt both cell-cycle progression (via CDK1/2/5) and transcriptional elongation (via CDK9). This application is particularly valuable in models of high-grade serous ovarian cancer, where CCNE1 amplification drives CDK2 dependence, but transcriptional CDKs are also implicated in therapeutic resistance [3].

Serving as a Broad-Spectrum Positive Control in CDK Degrader Screening and Development

Given its well-characterized, potent activity across a wide panel of CDKs [1], TMX-2138 serves as an excellent positive control compound in high-throughput screens designed to identify novel, selective CDK degraders or inhibitors. Its broad activity profile allows researchers to benchmark the selectivity of new compounds against a known multi-CDK degrader. By comparing the degradation patterns induced by test compounds to the broad pattern of TMX-2138, researchers can quickly assess target engagement and selectivity windows in a cellular context, thereby streamlining the hit-to-lead optimization process [4].

Dissecting the Role of CDK5 in Post-Mitotic Neurons and Neurodegenerative Disease Models

CDK5 activity is crucial for neuronal development and is often dysregulated in neurodegenerative disorders. TMX-2138 displays potent inhibition of CDK5/p25 (IC50 = 7.0 nM) [1], a hyperactive complex implicated in Alzheimer's disease pathology. Because TMX-2138 also degrades other CDKs, it allows for a nuanced investigation of CDK5's function in a system where multiple CDKs are expressed. By comparing its effects with those of the more CDK2/5-selective TMX-2172 [2], researchers can deconvolve the specific contributions of CDK5 to phenotypes like tau hyperphosphorylation and neuronal apoptosis, which are difficult to study with pan-CDK inhibitors that lack this level of quantitative selectivity data.

Validating CDK Degradation as a Therapeutic Strategy in CCNE1-Amplified Ovarian Cancer

The development of TMX-2138 and its analogs was specifically motivated by the need to target CDK2 in CCNE1-amplified ovarian cancers [3]. TMX-2138, with its potent CDK2 inhibition (IC50 = 10.9 nM) [1], is a key reagent for validating the CDK2 degradation hypothesis in relevant cell lines like OVCAR8. Studies using TMX-2138 and its analogs have demonstrated that the antiproliferative activity of these degraders correlates with CDK2 degradation and is most pronounced in cell lines with high CCNE1 expression [3]. Therefore, TMX-2138 is not just a general CDK research tool, but a compound with a specific, validated application in a clinically relevant subset of ovarian cancer, making it essential for any laboratory focused on this therapeutic area.

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